molecular formula C13H9Cl2FN2S B5763277 N-(2,4-dichlorophenyl)-N'-(4-fluorophenyl)thiourea

N-(2,4-dichlorophenyl)-N'-(4-fluorophenyl)thiourea

Cat. No. B5763277
M. Wt: 315.2 g/mol
InChI Key: VZEZYSBDXWJYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-(4-fluorophenyl)thiourea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and is known for its effectiveness in controlling a wide range of weeds. Diuron has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

Diuron works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy and converting it into chemical energy. By inhibiting this process, Diuron prevents the plant from producing the energy it needs to grow and survive.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It has been shown to reduce the chlorophyll content in plants, which leads to a reduction in photosynthesis and plant growth. It has also been shown to affect the activity of certain enzymes involved in plant metabolism, which can lead to changes in the plant's physiology.

Advantages and Limitations for Lab Experiments

Diuron has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it easy to obtain for research purposes. It is also effective in controlling a wide range of weeds, which makes it a useful tool for studying plant growth and development. However, Diuron has some limitations in lab experiments. It can be toxic to certain plant and animal species, which can limit its use in certain experiments. It also has a relatively short half-life in soil, which can make it difficult to study its long-term effects on the environment.

Future Directions

There are several future directions for research on Diuron. One area of interest is its impact on soil and water quality. Studies have shown that Diuron can persist in soil and water for extended periods, and its use has been linked to the decline of certain plant and animal species. Further research is needed to understand its long-term effects on the environment and to develop strategies for mitigating its impact. Another area of interest is the development of new herbicides that are more effective and have fewer environmental impacts. Researchers are exploring new synthesis methods and chemical structures to develop herbicides that are more targeted and have fewer off-target effects.
Conclusion:
In conclusion, N-(2,4-dichlorophenyl)-N'-(4-fluorophenyl)thiourea, or Diuron, is a herbicide that has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. While it has several advantages for use in lab experiments, it also has limitations and can be toxic to certain plant and animal species. Further research is needed to understand its long-term effects on the environment and to develop new herbicides that are more effective and have fewer environmental impacts.

Synthesis Methods

Diuron is synthesized by reacting 2,4-dichloroaniline and 4-fluoroaniline with thiourea in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 80-90°C. The resulting product is then purified by recrystallization to obtain pure Diuron.

Scientific Research Applications

Diuron has been extensively studied for its scientific research applications. It is widely used in agricultural research to study the effects of herbicides on crop growth and weed control. It has also been used in environmental research to study its effects on soil and water quality. Diuron has been shown to have a significant impact on the microbial communities in soil and water, and its use has been linked to the decline of certain plant and animal species.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2S/c14-8-1-6-12(11(15)7-8)18-13(19)17-10-4-2-9(16)3-5-10/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEZYSBDXWJYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea

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